

# Synthesis of Boc-NH-PEG2 Functionalized Linkers for PROTACs: An Application Guide

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## Compound of Interest

Compound Name: Boc-NH-PPG2

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This document provides detailed application notes and protocols for the synthesis and utilization of Boc-NH-PEG2 (tert-butoxycarbonyl-amino-polyethylene glycol) linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. PEG linkers, such as Boc-NH-PEG2, are widely employed due to their ability to enhance solubility, provide structural flexibility, and allow for tunable lengths.

## Introduction to Boc-NH-PEG2 Linkers in PROTACs

Boc-NH-PEG2 derivatives are versatile building blocks for PROTAC synthesis. The Boc-protecting group allows for controlled, stepwise assembly of the PROTAC molecule. The PEG2 spacer provides a desirable balance of hydrophilicity and length for many target proteins and E3 ligases. This guide focuses on the synthesis of key Boc-NH-PEG2 intermediates, specifically Boc-NH-PEG2-azide, and its subsequent incorporation into a PROTAC scaffold using click chemistry.

## Data Presentation: Synthesis and Characterization

The following tables summarize the key reagents and expected outcomes for the synthesis of Boc-NH-PEG2-azide and a model PROTAC.

Table 1: Reagents and Conditions for the Synthesis of Boc-NH-PEG2-azide

Reagent	Molecular Weight (g/mol )	Moles (mmol)	Equivalents
Boc-NH-PEG2-OH	205.25	1.0	1.0
Triphenylphosphine (PPh <sub>3</sub> )	262.29	1.5	1.5
Diisopropyl azodicarboxylate (DIAD)	202.21	1.5	1.5
Diphenylphosphoryl azide (DPPA)	275.23	1.5	1.5
Anhydrous Tetrahydrofuran (THF)	-	-	-

Table 2: Characterization Data for Boc-NH-PEG2-azide

Analysis	Expected Result
Appearance	Colorless to pale yellow oil
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	274.32
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 4.95 (br s, 1H), 3.68-3.60 (m, 4H), 3.55 (t, J=5.2 Hz, 2H), 3.39 (t, J=5.2 Hz, 2H), 3.33 (q, J=5.2 Hz, 2H), 1.44 (s, 9H)
LC-MS (ESI)	m/z calculated for C <sub>11</sub> H <sub>23</sub> N <sub>4</sub> O <sub>3</sub> [M+H] <sup>+</sup> : 275.18; found: 275.2

Table 3: Reagents and Conditions for PROTAC Synthesis via CuAAC

Reagent	Moles (mmol)	Equivalents
Alkyne-functionalized Warhead	1.0	1.0
Boc-NH-PEG2-azide	1.1	1.1
Copper(II) sulfate pentahydrate (CuSO <sub>4</sub> ·5H <sub>2</sub> O)	0.1	0.1
Sodium ascorbate	0.2	0.2
tert-Butanol/Water (1:1)	-	-

## Experimental Protocols

### Protocol 1: Synthesis of Boc-NH-PEG2-azide via Mitsunobu Reaction

This protocol details the conversion of the terminal hydroxyl group of Boc-NH-PEG2-OH to an azide group.

Materials:

- Boc-NH-PEG2-OH
- Triphenylphosphine (PPh<sub>3</sub>)
- Diisopropyl azodicarboxylate (DIAD)
- Diphenylphosphoryl azide (DPPA)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Silica gel for column chromatography

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous THF.
- Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.
- Add diphenylphosphoryl azide (1.5 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-NH-PEG2-azide as a colorless to pale yellow oil.

## Protocol 2: Synthesis of a PROTAC using Boc-NH-PEG2-azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of the azide-functionalized linker to an alkyne-functionalized warhead.

#### Materials:

- Alkyne-functionalized Warhead
- Boc-NH-PEG2-azide
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Sodium ascorbate

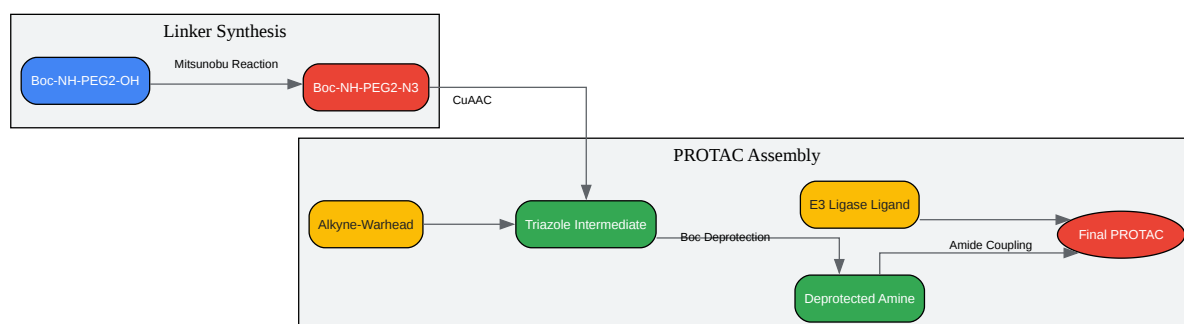
- tert-Butanol
- Deionized water
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Amine-reactive E3 ligase ligand (e.g., with a carboxylic acid or NHS ester)
- Peptide coupling reagents (e.g., HATU, HOBt)
- Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- Click Reaction:
  - In a vial, dissolve the alkyne-functionalized warhead (1.0 eq) and Boc-NH-PEG2-azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
  - Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
  - Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
  - Stir the reaction mixture vigorously at room temperature for 12-24 hours.
  - Monitor the reaction by TLC or LC-MS.
  - Upon completion, dilute the reaction with water and extract with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
  - Purify the resulting triazole-linked intermediate by flash column chromatography.
- Boc Deprotection:

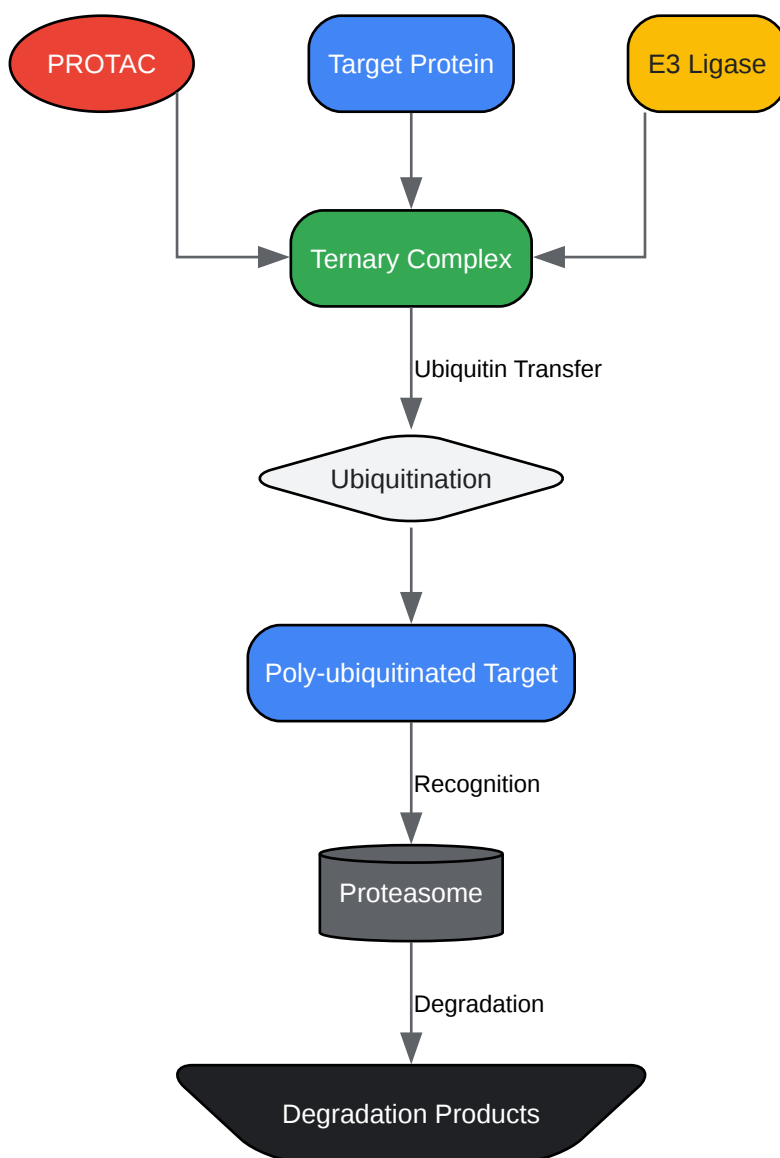
- Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid in dichloromethane.
- Stir the solution at room temperature for 1-2 hours.
- Monitor the deprotection by LC-MS.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.
- Final Coupling to E3 Ligase Ligand:
  - Dissolve the amine intermediate and the amine-reactive E3 ligase ligand (e.g., carboxylic acid derivative) in anhydrous DMF.
  - Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).
  - Stir the reaction at room temperature until completion (monitor by LC-MS).
  - Purify the final PROTAC molecule by preparative HPLC.
  - Characterize the final product by LC-MS and NMR.

## Visualizations



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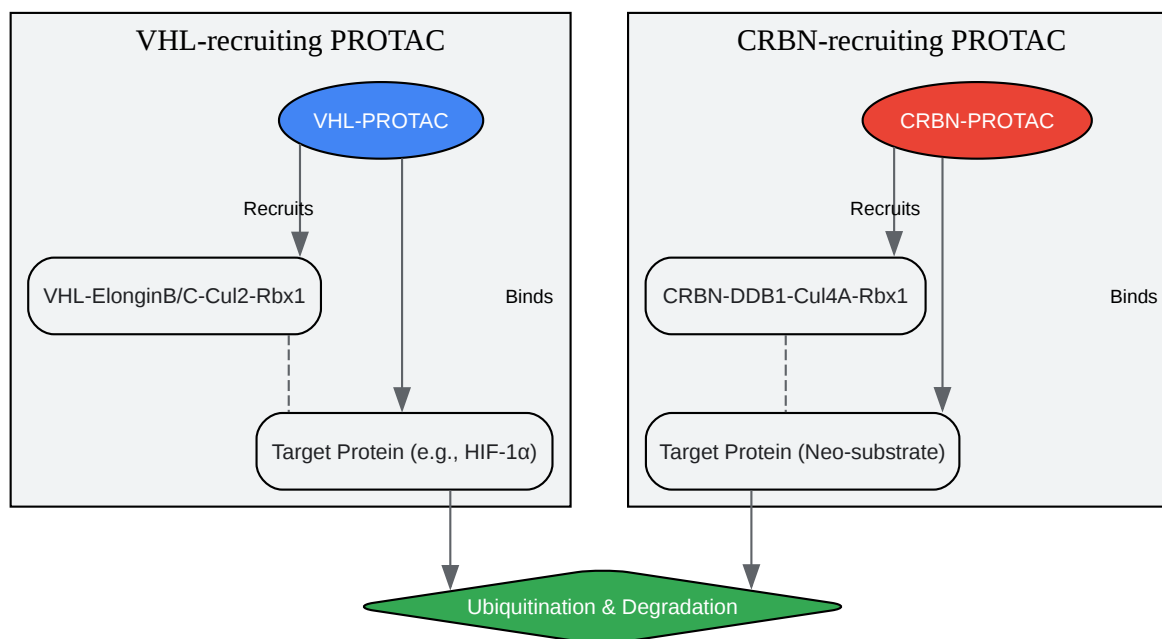
Caption: Workflow for the synthesis of a PROTAC using a Boc-NH-PEG2-azide linker.



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Caption: General mechanism of action for a PROTAC molecule.





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Caption: Recruitment of VHL and CRBN E3 ligase complexes by PROTACs.[1][2][3][4]

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